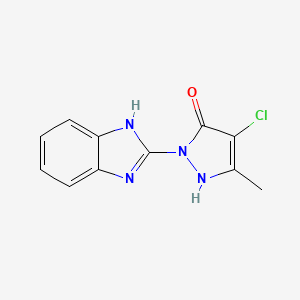
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H9ClN4O and its molecular weight is 248.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3O |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 2-(1H-benzodiazol-2-yl)-4-chloro-5-methyl-2,3-dihydro-1H-pyrazol-3-one |
| CAS Number | 1247507-53-4 |
The precise mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzodiazole moiety suggests potential interactions with DNA, while the pyrazole structure may facilitate binding to various biological targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors could lead to altered cellular responses.
- Antioxidant Activity : Potential to scavenge free radicals and mitigate oxidative stress.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
Pyrazole derivatives have been noted for their anti-inflammatory properties. The unique structure of this compound could potentially inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The structural features of this compound suggest it may have anticancer properties. Research on similar compounds has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Study on Anti-Virulence : A study highlighted the effectiveness of pyrazole derivatives in combating bacterial virulence factors. This suggests that our compound could be evaluated for similar effects against pathogenic bacteria .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exhibit protective effects against toxic agents in animal models. This opens avenues for further exploration of the safety and efficacy of this compound in clinical settings .
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-6-9(12)10(17)16(15-6)11-13-7-4-2-3-5-8(7)14-11/h2-5,15H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYUFEHTUYSFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













